
(2E)-1-(3-Chlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one
Overview
Description
(2E)-1-(3-Chlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C18H17ClO4 and its molecular weight is 332.8 g/mol. The purity is usually 95%.
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Biological Activity
(2E)-1-(3-Chlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one, also known as TMOCC, is a chalcone derivative with significant biological activity. This compound has been studied for its potential therapeutic effects, particularly in oncology and antimicrobial applications. This article delves into the biological activities of TMOCC, supported by data tables and research findings.
- Molecular Formula : C18H17ClO4
- Molecular Weight : 332.8 g/mol
- CAS Number : 1287193-96-7
- Purity : Typically 95%.
Anticancer Activity
TMOCC has demonstrated notable antiproliferative effects against various cancer cell lines. Research indicates that it induces apoptosis in hepatocellular carcinoma (HCC) cells by targeting specific signaling pathways.
- Apoptosis Induction : TMOCC promotes apoptosis through the suppression of the RAS-ERK and AKT/FOXO3a signaling pathways. This was evidenced by:
- In Vitro Studies : In studies using MCF-7 breast cancer cells, TMOCC exhibited significant cytotoxicity with IC50 values indicating effective growth inhibition .
Antimicrobial Activity
TMOCC also shows promising antibacterial properties. Its structure allows it to interact with bacterial cell membranes, leading to growth inhibition.
Structure-Activity Relationship
The presence of methoxy groups in the phenyl rings enhances the antibacterial activity against both Gram-positive and Gram-negative bacteria. For example:
- Compounds with hydroxyl and methoxy substituents showed improved MIC values compared to those without these groups .
Data Summary
Case Studies and Research Findings
- Study on Hepatocellular Carcinoma :
- Antibacterial Activity Assessment :
Scientific Research Applications
Scientific Research Applications
Based on the search results, chalcones and their derivatives, including those with trimethoxyphenyl and chlorophenyl substitutions, have applications in the following areas:
- Anticancer Research: Several chalcone derivatives exhibit anticancer activity . For example, thiazole-privileged chalcones with a trimethoxy phenyl moiety have shown remarkable anticancer activity against CCRF-CEM, NCI-H460, SK-MEL-5, and OVCAR-8 cell lines .
- Tubulin Polymerization Inhibition: Some chalcone derivatives are investigated as tubulin polymerization inhibitors . Research indicates that these compounds can disrupt tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
- Drug Development: Due to their potential anticancer properties, chalcone derivatives are considered promising lead compounds for further clinical anti-cancer drug development . Modifications to the chalcone structure, such as the introduction of chlorine or other substituents, can influence their activity and selectivity .
Related Chalcone Derivatives and Their Applications
The search results also mention related chalcone derivatives, providing further insight into potential applications:
- (2E)-1-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one: This compound has the molecular formula C18H17ClO4 and is characterized by a chlorophenyl group at one end and a trimethoxyphenyl group at the other . It is studied for its chemical properties and crystal structure .
- 3-chloro-4-(3-hydroxy-4-methoxy-phenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one: This compound and its dichloro analog were evaluated as potential tubulin polymerization inhibitors and for their antiproliferative effects in breast cancer cells .
Data Table of Related Compounds and Activities
Case Studies and Research Findings
While specific case studies directly involving “(2E)-1-(3-Chlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one” are not available within the search results, studies on related compounds provide insight:
- A study on 3-chloro-β-lactams found that one such compound demonstrated minimal cytotoxicity against non-tumorigenic HEK-293T cells, inhibited in vitro polymerization of tubulin, and caused a mitotic catastrophe by targeting tubulin .
- Another study synthesized new thiazole-privileged chalcones and evaluated their anticancer activities, demonstrating that the presence and position of substituents significantly impact antitumor activity .
Properties
IUPAC Name |
(E)-1-(3-chlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClO4/c1-21-16-10-8-12(17(22-2)18(16)23-3)7-9-15(20)13-5-4-6-14(19)11-13/h4-11H,1-3H3/b9-7+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKFEWSQYHGMQY-VQHVLOKHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=CC(=O)C2=CC(=CC=C2)Cl)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)Cl)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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